molecular formula C14H18N2O2 B7630023 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one

3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one

Cat. No. B7630023
M. Wt: 246.30 g/mol
InChI Key: CVJGBOQOFHEHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-tumor effects. It was first discovered in the early 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one is not fully understood, but it is believed to activate the immune system and induce tumor necrosis. It has been shown to stimulate the production of cytokines such as TNF-alpha and IFN-gamma, which can lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to have other biochemical and physiological effects. It has been shown to increase vascular permeability and blood flow, which can enhance the delivery of other cancer treatments to the tumor site. It has also been investigated for its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments is its relatively low cost and ease of synthesis. However, it can be difficult to work with due to its low solubility in water and other solvents. It also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one research. One area of interest is the development of new formulations or delivery methods that can enhance its effectiveness and reduce its side effects. Another area of interest is the investigation of its potential use in combination with other cancer treatments. Additionally, there is ongoing research into the underlying mechanisms of its anti-tumor effects, which could lead to the development of new therapies targeting similar pathways.

Synthesis Methods

3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 3,4-dimethylpyridine with 2-chloroacetyl chloride to form 3-(2-chloroacetyl)-4,6-dimethylpyridine. This compound is then reacted with 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid to form 3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one.

Scientific Research Applications

3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one has been studied extensively for its potential anti-tumor effects. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models. It has also been investigated as a potential adjuvant therapy in combination with other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-8-4-5-9(12(17)15-8)13(18)16-6-10-11(7-16)14(10,2)3/h4-5,10-11H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJGBOQOFHEHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)N2CC3C(C2)C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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